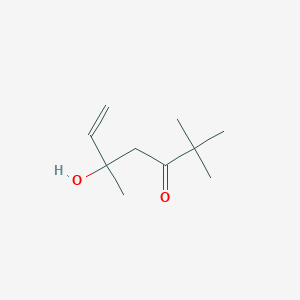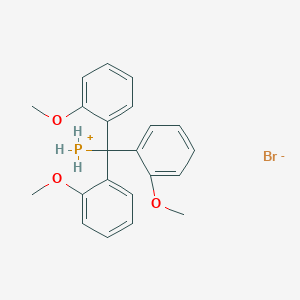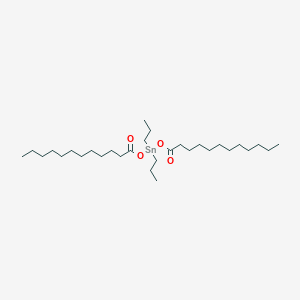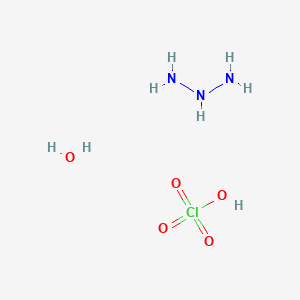
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one is an organic compound with a unique structure that includes a hydroxyl group, multiple methyl groups, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl group and the double bond. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents used.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes through its effects on enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2,2,5-trimethylheptane: Lacks the double bond present in 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one.
2,2,5-Trimethylhept-6-en-3-one: Lacks the hydroxyl group.
5-Hydroxy-2,2,5-trimethylhexane: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60676-25-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
5-hydroxy-2,2,5-trimethylhept-6-en-3-one |
InChI |
InChI=1S/C10H18O2/c1-6-10(5,12)7-8(11)9(2,3)4/h6,12H,1,7H2,2-5H3 |
Clé InChI |
AGUDAYVTGMOGBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)


![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)




![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)

